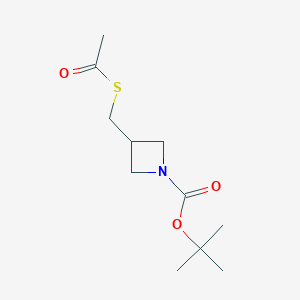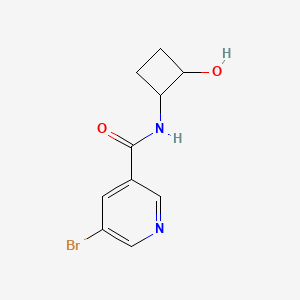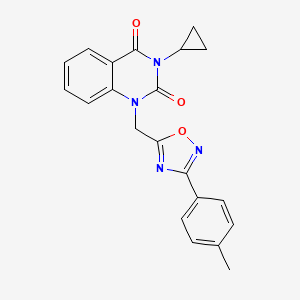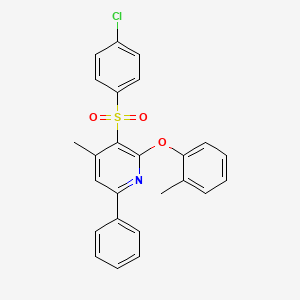![molecular formula C13H10N2O3S B2631287 2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 929973-78-4](/img/structure/B2631287.png)
2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid” is a complex organic compound. It contains furan and pyrimidine rings, which are common structures in many biologically active compounds .
Synthesis Analysis
The synthesis of such compounds often involves the use of furan platform chemicals (FPCs), which can be derived from biomass . The synthesis of pyrimidine derivatives has been described in various ways, including the reaction of α-methyl or α-methylene ketones with formamide .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, given the presence of reactive sites in the furan and pyrimidine rings . For instance, the furan ring could undergo reactions such as oxidation, while the pyrimidine ring could participate in a variety of substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the carboxylic acid group could make the compound acidic, and the aromatic rings could contribute to its stability and reactivity .Scientific Research Applications
Synthesis and Reactivity
- Synthesis of Pyrimidine Derivatives : The compound has been used in the synthesis of novel pyrimidine derivatives. These derivatives show potential as antiprotozoal agents, with compounds synthesized from it demonstrating high DNA affinities and in vitro activity against trypanosomes and Plasmodium falciparum (Ismail et al., 2004).
- Novel Synthesis Processes : Researchers have developed new synthesis processes for 1,2-dihydrofuro[3,4-d]pyrimidines starting from dimethyl furan-3,4-dicarboxylate, showcasing the versatility of this compound in creating new classes of compounds (Yilmaz & Kaçan, 2017).
Future Directions
Furan and pyrimidine derivatives are areas of active research due to their potential applications in various fields, including medicine and materials science . Therefore, the study of compounds like “2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid” could provide valuable insights into these applications.
Properties
IUPAC Name |
2-(furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-6-9-7(2)14-11(8-4-3-5-18-8)15-12(9)19-10(6)13(16)17/h3-5H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYPWFCTXVLMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)C)C3=CC=CO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929973-78-4 |
Source


|
| Record name | 2-(furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,6-Dimethyl-3-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B2631204.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2631208.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2631210.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2631214.png)


![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2631217.png)
![N-(2-(diethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2631218.png)

![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2631225.png)

![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631227.png)
